4'-Deoxyphlorizin

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches to compounds similar to 4'-Deoxyphlorizin often involve complex reactions that include radical reduction, nucleophilic fluorination, and regioselective modifications. For example, the synthesis of 4′-Deoxy-α-maltosyl fluoride and 4″-Deoxy-α-maltotriosyl fluoride involved radical reduction and nucleophilic fluorination steps to introduce specific functional groups while maintaining the integrity of the sugar backbone (Lindhorst, Braun, & Withers, 1995).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of compounds. X-ray diffraction and NMR spectroscopy are common techniques used for this purpose. For instance, the crystal structures of compounds with complex interactions were elucidated, revealing insights into intermolecular interactions and structural confirmation (Golla et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of compounds are influenced by their molecular structure. For example, the synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids demonstrated the impact of fluorination on molecular recognition and thermal stability, highlighting the significance of chemical modifications on the properties of nucleic acid analogs (Martínez-Montero et al., 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. For instance, the synthesis and characterization of anhydrous tetramethylammonium fluoride provided insights into the physical properties of fluoride ion sources, which are critical for various chemical reactions (Christe et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of compound analysis. The synthesis and in vivo evaluation of 4-deoxy-4,4-difluoro-KRN7000, for example, highlighted the role of fluorination in modulating the immune response, showcasing the importance of chemical properties in the design of biologically active compounds (Leung et al., 2008).

Applications De Recherche Scientifique

2,4-Dichlorophenoxyacetic acid (2,4-D) in Toxicology and Mutagenicity : A study analyzed global trends in research on 2,4-D, a herbicide used in agriculture. The research focused on the toxicology and mutagenicity of 2,4-D, emphasizing its occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

Phorbols in Metabolic Cooperation between Human Fibroblasts : A study investigated the effect of phorbols on metabolic cooperation between human fibroblasts. This research could be relevant for understanding the cellular interactions and metabolic pathways influenced by chemical compounds similar to 4'-Deoxyphlorizin (Mosser & Bols, 1982).

Plant Growth Retardants in Physiological Research : This study discussed the use of plant growth retardants, including compounds from various chemical structures, in physiological research. These retardants offer insights into the regulation of terpenoid metabolism and its relation to phytohormones and sterols, influencing cell division, elongation, and senescence (Grossmann, 1990).

4'-Deoxydoxorubicin in Cancer Research : A research article focused on 4'-Deoxydoxorubicin, a more lipophilic analogue of adriamycin, and its uptake by human non-small cell lung tumor cells in culture. This study examined the relationship between intracellular drug levels and cytotoxicity, highlighting the potential applications in cancer therapy (Kerr, Kerr, Freshney, & Kaye, 1986).

Hydroxamic Acids in Plant Defense : Research on hydroxamic acids, specifically 4-hydroxy-1,4-benzoxazin-3-ones, highlighted their role in the defense of cereals against insects, fungi, bacteria, herbicide detoxification, and allelopathic effects. This study indicates the potential of similar compounds in plant protection and agricultural applications (Niemeyer, 1988).

Safety And Hazards

4’-Deoxyphlorizin is toxic and can cause moderate to severe irritation to the skin and eyes3. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing4.

Orientations Futures

I couldn’t find specific information on the future directions of 4’-Deoxyphlorizin research. However, given its role as an inhibitor of the glucose transport system, it may have potential applications in the treatment of conditions related to glucose metabolism.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

Propriétés

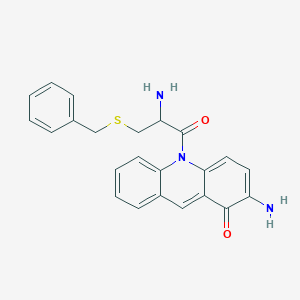

IUPAC Name |

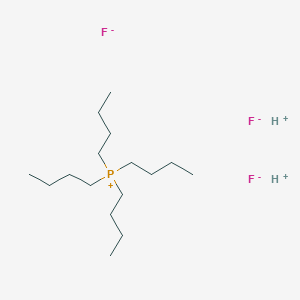

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXSQPZNZHNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Deoxyphlorizin | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)